molecular formula C14H17Cl2NO B4754070 1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine

1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine

Cat. No. B4754070
M. Wt: 286.2 g/mol
InChI Key: OJBGURLQCXRCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine, also known as WIN 35,428, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine involves its ability to inhibit the reuptake of dopamine by neurons. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By inhibiting its reuptake, 1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine can increase the levels of dopamine in the brain, leading to an increase in mood, motivation, and movement.
Biochemical and Physiological Effects:
1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and movement. It has also been shown to increase the levels of norepinephrine and serotonin, which are two other neurotransmitters that play important roles in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine in lab experiments include its potent dopamine reuptake inhibition properties, which make it a valuable tool for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for research purposes.

Future Directions

For research include investigating its potential use in the treatment of various disorders and developing more efficient synthesis and purification methods.

Scientific Research Applications

1-(2,3-dichlorobenzoyl)-2,6-dimethylpiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain by preventing its reuptake by neurons. This property makes it a potential candidate for the treatment of diseases such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

(2,3-dichlorophenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c1-9-5-3-6-10(2)17(9)14(18)11-7-4-8-12(15)13(11)16/h4,7-10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBGURLQCXRCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)(2,6-dimethylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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